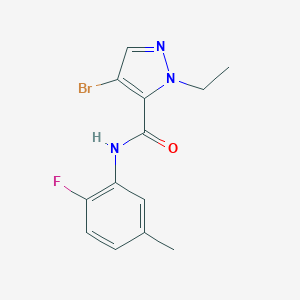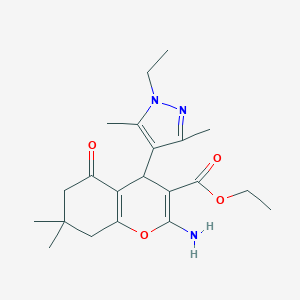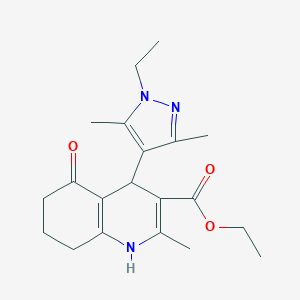
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea, also known as CPMT, is a chemical compound that has been widely studied for its potential therapeutic applications. CPMT belongs to the class of thioureas, which are known to exhibit a diverse range of biological activities.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been studied for its anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake.
Mécanisme D'action
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the disease and model system studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea's advantages for lab experiments include its high purity, stability, and well-defined mechanism of action. This compound's limitations for lab experiments include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
For 1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea research include the development of more potent and selective analogs, the identification of new therapeutic applications, and the elucidation of its mechanism of action. This compound's potential for combination therapy with other drugs should also be explored.
Méthodes De Synthèse
1-(4-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium pyridine-4-carboxylate to form 4-chlorobenzyl pyridine-4-carboxylate. This intermediate is then reacted with thiourea in the presence of a base to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Propriétés
Formule moléculaire |
C13H12ClN3S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Clé InChI |
CHVHGDZRWAXGSS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
